

Application Notes and Protocols for Nanoscale Imaging Using Helium Ion Microscopy

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Introduction to Helium Ion Microscopy (HIM)

Helium Ion Microscopy (HIM) is a cutting-edge imaging technique that utilizes a focused beam of **helium** ions to scan a sample's surface, offering several advantages over traditional electron microscopy for nanoscale imaging.[1][2] The technology provides ultra-high-resolution images with remarkable surface sensitivity and a large depth of field.[1][3][4] Unlike Scanning Electron Microscopes (SEMs), which use a beam of electrons, HIM employs **helium** ions, which, due to their greater mass and shorter wavelength, result in a smaller probe size and minimal interaction volume with the sample.[2][5][6] This localized interaction is key to achieving higher resolution and superior surface detail.[2][3][7]

One of the most significant advantages of HIM, particularly for biological and insulating samples, is the integrated electron flood gun.[1][8] This feature neutralizes charge buildup on the sample surface, eliminating the need for the conductive metal coatings typically required for SEM.[3][5][9] This allows for the imaging of samples in their near-native state, preserving delicate surface structures that might otherwise be obscured.[10][11]

Key Advantages of HIM:

- **Sub-nanometer Resolution:** Achieves a resolution down to 0.25 nm, surpassing high-end field-emission SEMs.[1][2][12]

- **High Surface Sensitivity:** The low-energy secondary electrons generated provide detailed topographical information from the top few nanometers of the sample surface.[\[3\]](#)[\[5\]](#)[\[12\]](#)
- **Large Depth of Field:** Produces images with a significantly greater depth of field than SEM, allowing for sharp focus across highly three-dimensional or tilted surfaces.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- **Imaging of Non-Conductive Samples:** The electron flood gun enables charge-free imaging of insulating materials like biological tissues, polymers, and ceramics without a conductive coating.[\[1\]](#)[\[3\]](#)[\[9\]](#)
- **Minimal Sample Damage:** The low-mass **helium** ions cause significantly less sputtering and sample damage compared to heavier ions like gallium, which are used in Focused Ion Beam (FIB) systems.[\[2\]](#)[\[5\]](#)
- **Nanofabrication Capabilities:** Many HIM systems, such as the Zeiss ORION NanoFab, can also be equipped with a neon ion beam for precise nanostructuring and milling.[\[6\]](#)[\[8\]](#)[\[13\]](#)[\[14\]](#)

Instrumentation Overview

A **Helium** Ion Microscope's core is its Gas Field Ion Source (GFIS), which generates the high-brightness **helium** ion beam.[\[5\]](#)[\[15\]](#)[\[16\]](#) This source consists of an atomically sharp tungsten tip cooled to cryogenic temperatures.[\[5\]](#) **Helium** gas atoms are ionized in the strong electric field at the tip's apex, which is often shaped into a three-atom "trimer" to create a highly stable and bright ion source.[\[5\]](#)[\[8\]](#)[\[17\]](#) The emitted ion beam is then focused onto the sample by a two-lens electrostatic column.[\[12\]](#)

Secondary electrons ejected from the sample surface by the incident **helium** ions are collected by an Everhart-Thornley detector to form the image.[\[8\]](#) The high yield of secondary electrons allows for rapid imaging with very low beam currents, further minimizing sample damage.[\[2\]](#)[\[4\]](#)

Applications in Nanoscale Research and Drug Development

HIM is a powerful tool for a wide range of applications in both life sciences and materials science, making it particularly valuable for drug development research.

Life Sciences and Biomedical Research:

- Ultra-high-resolution imaging of biological samples: HIM can visualize the ultrastructure of cells, bacteria, viruses, and tissues with exceptional detail, without the need for conductive coatings that can obscure fine features.[\[9\]](#)[\[11\]](#)[\[14\]](#)
- Studying cellular processes: Researchers can observe cell adhesion, morphology changes, and the interaction of cells with their environment at the nanoscale.[\[10\]](#)
- Visualizing drug delivery systems: HIM is ideal for characterizing nanoparticles, liposomes, and other drug delivery vehicles. It can also be used to image the interaction of these systems with cell surfaces.

Drug Development:

- Characterization of active pharmaceutical ingredients (APIs) and excipients: High-resolution imaging can reveal the morphology and surface characteristics of powders and formulations.
- Analysis of formulation stability: HIM can be used to detect subtle changes in the surface structure of drug products over time.
- Investigating drug-device interactions: The surface of medical devices, such as implants or catheters, can be imaged to understand drug elution or biofilm formation.

Quantitative Data and Performance

The following tables summarize the key performance characteristics of **Helium** Ion Microscopy and provide a comparison with Scanning Electron Microscopy.

Table 1: Comparison of **Helium** Ion Microscopy (HIM) and Scanning Electron Microscopy (SEM)

Feature	Helium Ion Microscopy (HIM)	Scanning Electron Microscopy (SEM)
Primary Beam	Helium Ions (He ⁺)	Electrons (e ⁻)
Resolution	Up to 0.25 nm ^{[1][12]}	Typically 1-20 nm
Depth of Field	Very Large ^{[1][4]}	Moderate
Surface Sensitivity	Very High ^{[3][5]}	Lower (dependent on beam energy)
Charge Neutralization	Yes (Electron Flood Gun) ^{[1][8]}	Limited (Variable Pressure/Low Vacuum SEM)
Sample Coating	Generally not required ^{[3][9]}	Often required for insulating samples
Sample Damage	Minimal sputtering ^{[2][5]}	Can cause beam-induced damage/changes

Table 2: Typical HIM Imaging Parameters

Parameter	Typical Range	Application Notes
Acceleration Voltage	5 - 30 kV[8]	Higher voltages for higher resolution; lower voltages to reduce penetration depth.
Beam Current	0.1 - 10 pA[12]	Lower currents for delicate samples to minimize damage; higher currents for faster imaging.
Working Distance	5 - 10 mm	Shorter distances generally yield higher resolution.
Dwell Time	0.1 - 10 μ s/pixel	Longer dwell times improve signal-to-noise ratio but increase imaging time and potential for damage.
Image Resolution	1024x1024 to 4096x4096 pixels	Higher pixel density for more detailed images.

Experimental Protocols

Protocol 1: General Sample Preparation for HIM

- **Sample Handling:** Always use clean, powder-free gloves to handle samples and stubs to avoid contamination.
- **Mounting:** Securely mount the sample onto an appropriate SEM stub using conductive carbon tape or silver paint. Ensure the sample is stable and will not move under vacuum.
- **Drying:** Samples must be completely dry and vacuum-compatible.[8] For hydrated samples, follow the protocols for biological sample preparation below.
- **Grounding:** For conductive samples, ensure there is a good conductive path from the sample surface to the stub. For non-conductive samples, this is not necessary if the electron flood gun will be used.

- Introduction to the Microscope: Use the instrument's load-lock system to introduce the sample into the main chamber to maintain high vacuum.

Protocol 2: Preparation of Biological Samples (e.g., Cells, Tissues)

This protocol is designed to preserve the ultrastructure of biological specimens for high-resolution imaging.

- Fixation:
 - Immediately fix the sample in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline, PBS) for 1-2 hours at room temperature. This cross-links proteins and stabilizes the cellular structure.
- Rinsing:
 - Rinse the sample three times in the buffer solution for 10 minutes each to remove excess fixative.
- Dehydration:
 - Dehydrate the sample through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%, 100%, 100%) for 10-15 minutes at each step. This removes water from the sample.
- Drying (Choose one method):
 - Critical Point Drying (Recommended): This method is the gold standard for preserving the three-dimensional structure of cells and tissues.^{[3][9]} Transfer the sample to a critical point dryer, replacing the ethanol with liquid carbon dioxide. The CO₂ is then taken through its critical point, where it transitions to a gas without the surface tension effects that would otherwise cause the sample to collapse.
 - Freeze-Drying: Flash-freeze the sample in liquid nitrogen and then transfer it to a freeze-dryer, where the water is sublimated under vacuum. This can also be an effective method for preserving structure.^[3]

- Mounting:
 - Carefully mount the dried sample onto an SEM stub using conductive carbon tape.
- Imaging:
 - Introduce the sample into the HIM.
 - Engage the electron flood gun for charge neutralization before initiating the ion beam scan.^[1]
 - Start with a low magnification to locate the area of interest, then gradually increase the magnification for high-resolution imaging.

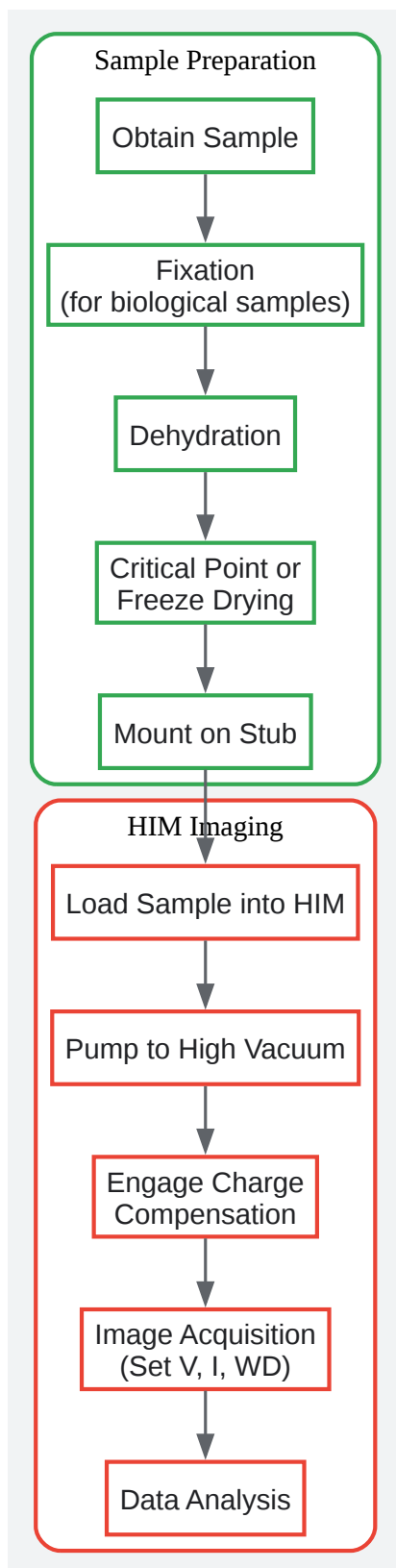
Protocol 3: High-Resolution Imaging of Non-Conductive Materials (e.g., Polymers, Ceramics)

This protocol focuses on optimizing imaging conditions for insulating samples.

- Sample Preparation:
 - Ensure the sample is clean and free of surface contaminants. If necessary, use a gentle cleaning method appropriate for the material (e.g., sonication in a suitable solvent, plasma cleaning).
 - Mount the sample securely on an SEM stub.
- Instrument Setup:
 - Insert the sample into the microscope.
 - Turn on the electron flood gun. The emission current of the flood gun may need to be adjusted to achieve optimal charge compensation for highly insulating materials.
- Locating the Area of Interest:
 - Begin imaging at a low magnification and a fast scan speed to quickly navigate the sample surface.

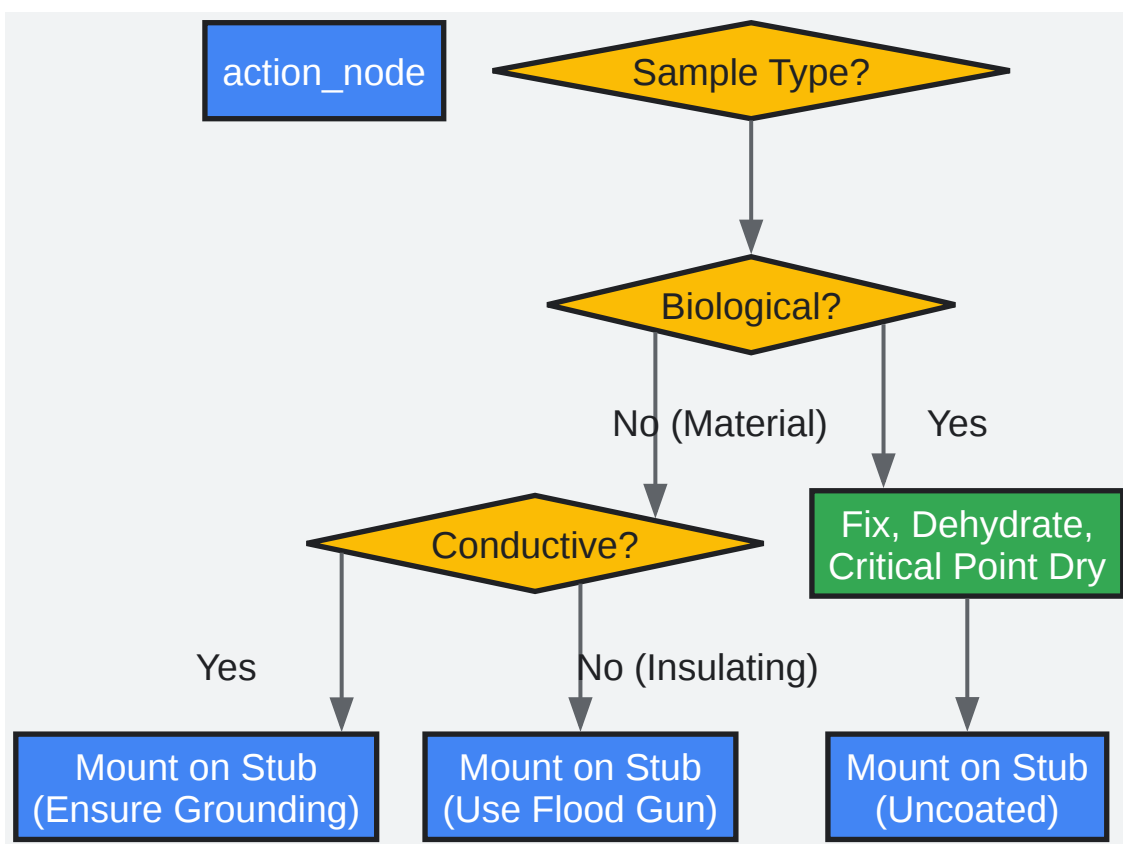
- Optimizing Imaging Parameters:
 - Focus and Stigmatism: Carefully focus the image and correct for any astigmatism at a magnification higher than your target imaging magnification.
 - Working Distance: Use the shortest stable working distance to maximize resolution.
 - Beam Current and Dwell Time: Select a low beam current (e.g., < 1 pA) and an appropriate dwell time to achieve a good signal-to-noise ratio without causing sample damage or excessive charging.[\[2\]](#)[\[12\]](#)
 - Scan Averaging: Use frame or line averaging to improve the image quality of noisy signals.
- Image Acquisition:
 - Once the parameters are optimized, acquire the final high-resolution image. Save the image along with all relevant metadata (acceleration voltage, beam current, working distance, etc.).

Visualizations



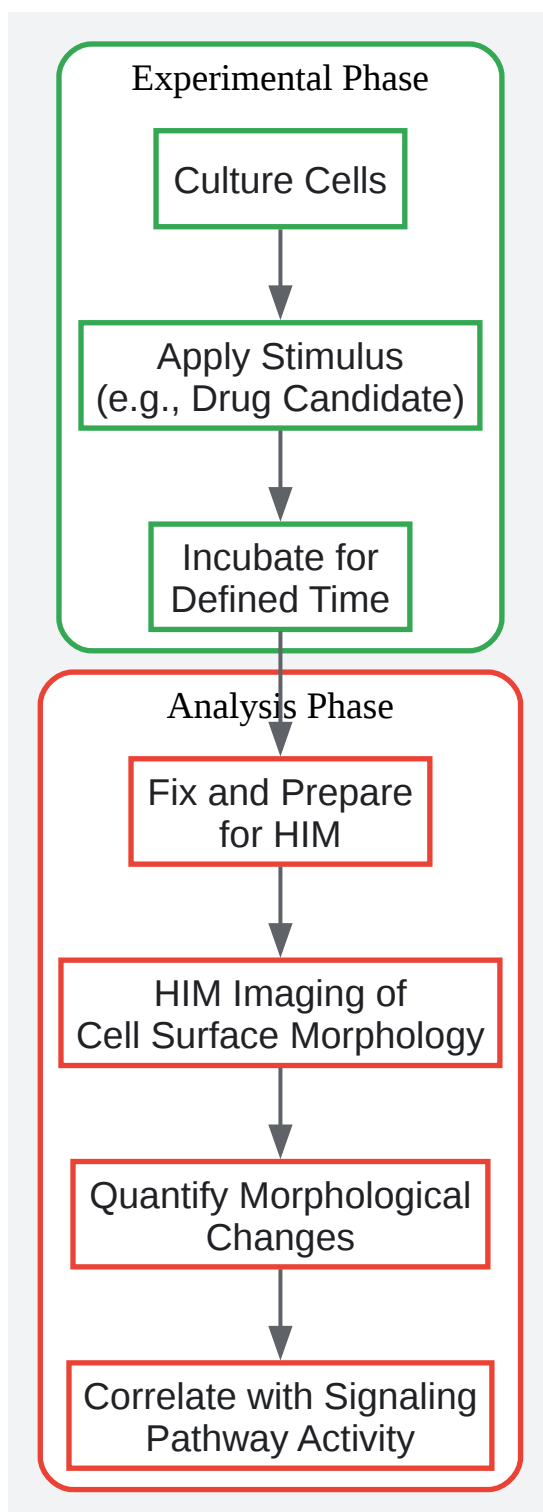
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Caption: General experimental workflow for **Helium** Ion Microscopy.



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Caption: Decision tree for HIM sample preparation.



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Caption: Workflow for studying cellular responses using HIM.

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